t-butyl acetate-PEG2-CH2COOH

描述

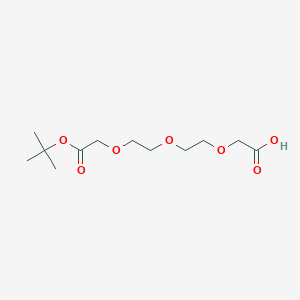

Structure

3D Structure

属性

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7/c1-12(2,3)19-11(15)9-18-7-5-16-4-6-17-8-10(13)14/h4-9H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKFNBVLFMLHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl Acetate-PEG2-CH2COOH: A Core Component in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl acetate-PEG2-CH2COOH is a heterobifunctional linker molecule that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a protected carboxylic acid, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in facilitating the targeted degradation of proteins.

Core Properties of this compound

This compound is a valuable building block in medicinal chemistry due to its precisely defined structure and advantageous physicochemical properties. The presence of the PEG2 linker enhances the aqueous solubility and optimizes the pharmacokinetic profile of the resulting conjugate.[1] The tert-butyl ester serves as a protecting group for one of the carboxylic acid functionalities, allowing for sequential and controlled conjugation reactions.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in peer-reviewed literature, the following table summarizes its key properties based on information from chemical suppliers and extrapolated data from closely related analogs.

| Property | Value | Source/Comment |

| Chemical Formula | C₁₂H₂₂O₇ | - |

| Molecular Weight | 278.30 g/mol | - |

| Appearance | Colorless to light yellow oil | Supplier Data |

| CAS Number | 883564-93-0 | Supplier Data |

| Solubility | Soluble in DMSO, DMF, Methanol | Supplier Data |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 3.65-3.80 (m, 8H, OCH₂CH₂O), 4.15 (s, 2H, OCH₂COOH), 4.20 (s, 2H, OCH₂COOtBu) | Based on analogous structures |

| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 28.0 (C(CH₃)₃), 68.0-72.0 (OCH₂CH₂O), 82.0 (C(CH₃)₃), 169.0 (COO), 171.0 (COOH) | Based on analogous structures |

| Mass Spectrometry | Expected [M+Na]⁺: 301.1314 | Theoretical Calculation |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available diethylene glycol. A plausible synthetic route is outlined below, adapted from procedures for similar PEG-ylated compounds.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Monofunctionalization of Diethylene Glycol

-

To a stirred solution of diethylene glycol (excess) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, slowly add sodium hydride (1.1 equivalents).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1 equivalent) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the product from Step 1 in a mixture of acetone (B3395972) and water.

-

Add TEMPO (catalytic amount) and sodium hypochlorite (B82951) (excess) at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate.

-

Acidify the mixture with 1 M HCl and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Retention Time: Dependent on the specific gradient, but the product should elute as a single major peak, indicating high purity.

Application in PROTAC Technology

This compound is a bifunctional linker ideally suited for the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Role in PROTAC Assembly

The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand.[3] The length and flexibility of the PEG2 chain in this compound are critical for allowing the formation of a stable and productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a stepwise conjugation strategy.

Caption: Stepwise synthesis of a PROTAC molecule.

Mechanism of Action of a PROTAC

Once synthesized, the PROTAC can be introduced to a cellular system to induce the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a key enabling technology in modern drug discovery. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of PROTACs and other complex bioconjugates. The ability to modulate the solubility, permeability, and conformational flexibility of a molecule through the incorporation of this PEGylated linker provides researchers with a powerful strategy to optimize the therapeutic potential of novel drug candidates. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and well-characterized linkers like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.

References

A Technical Guide to t-Butyl Acetate-PEG2-CH2COOH: A Heterobifunctional PROTAC Linker

This document provides a comprehensive technical overview of t-butyl acetate-PEG2-CH2COOH, a key building block in modern drug development. Tailored for researchers, chemists, and professionals in the pharmaceutical industry, this guide details the molecule's structure, properties, and critical applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Properties and Structure

This compound is a heterobifunctional linker molecule. It features a polyethylene (B3416737) glycol (PEG) spacer, a free carboxylic acid group on one end, and a t-butyl ester-protected carboxylic acid on the other. This configuration allows for sequential and controlled conjugation to two different molecular entities.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 278.30 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₂O₇ | [1][2] |

| CAS Number | 883564-93-0 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| SMILES | OC(COCCOCCOCC(OC(C)(C)C)=O)=O | [1] |

The molecule's structure is defined by its three primary functional components: the t-butyl ester, the PEG2 spacer, and the terminal carboxylic acid.

Caption: Schematic of this compound functional groups.

Core Functionality and Applications in Drug Development

This linker is primarily utilized in the synthesis of PROTACs.[1][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][4]

The unique structure of this compound is critical to its function:

-

PEG2 Spacer : The hydrophilic PEG spacer enhances the solubility of the resulting PROTAC molecule in aqueous media, which can improve its pharmacokinetic properties.[2][3]

-

Terminal Carboxylic Acid : This reactive group can be readily coupled to a primary or secondary amine on a target-binding ligand or an E3 ligase ligand using standard amide bond formation chemistry.[2]

-

t-Butyl Ester : This group serves as a robust protecting group for the second carboxylic acid.[3] Its stability allows for the selective reaction of the free acid. The t-butyl group can then be removed under specific acidic conditions to reveal a new carboxylic acid, ready for a second conjugation step.[2]

The linker is the central component of a PROTAC, physically connecting the two active ligands. The resulting PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

References

The Solubility Profile of t-butyl acetate-PEG2-CH2COOH: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Solubility of a Versatile PROTAC Linker in DMSO and Other Common Solvents

For researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a comprehensive understanding of the physicochemical properties of linker molecules is paramount. This technical guide provides a detailed overview of the solubility of t-butyl acetate-PEG2-CH2COOH, a widely utilized bifunctional linker, in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This document is intended to serve as a valuable resource for drug development professionals by presenting quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key experimental workflow.

Executive Summary

This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid functional group, and a t-butyl ester protecting group.[1] This unique structure imparts desirable characteristics for its application in bioconjugation and as a linker in PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][3][4] The PEGylated nature of the molecule generally enhances hydrophilicity and solubility, crucial attributes for improving the drug-like properties of the resulting conjugates.[1]

Solubility Data

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL (179.66 mM) | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use freshly opened DMSO.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Expected to be soluble based on general principles of PEGylated compounds and tert-butyl esters. |

| Methanol (MeOH) | CH₃OH | Data not available | Expected to be soluble. |

| Ethanol (EtOH) | C₂H₅OH | Data not available | Expected to be soluble. |

| Acetonitrile (ACN) | C₂H₃N | Data not available | Expected to be soluble. |

| Water | H₂O | Data not available | The PEG2 linker enhances water solubility, though the tert-butyl acetate (B1210297) and the carboxylic acid protonation state will influence the overall aqueous solubility. |

Note: The t-butyl ester group is a protecting group that allows for selective reactions at the carboxyl site.[1] The solubility of the deprotected carboxylic acid form may differ.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol provides a standardized method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest (e.g., DCM, Methanol, Water)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the selected solvent at the specified temperature.

-

Logical Workflow: PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a PEG-based linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool in drug discovery and development, particularly for the synthesis of PROTACs. Its solubility in DMSO is well-documented, and its PEGylated structure suggests good solubility in other common organic solvents. For applications requiring precise solubility data, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of the solubility and handling of this linker is essential for the successful design and synthesis of novel protein degraders.

References

An In-depth Technical Guide to the Spectroscopic Data of t-butyl acetate-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the bifunctional PROTAC linker, t-butyl acetate-PEG2-CH2COOH. Given the general scarcity of publicly available experimental spectra for this specific molecule, this document consolidates predicted data based on its known chemical structure, alongside standardized experimental protocols for its characterization.

The structure of this compound, with the chemical formula C₁₂H₂₂O₇ and a molecular weight of 278.30 g/mol , is tert-butyl 2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)acetate[1][2]. This molecule is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a target protein ligand to an E3 ligase ligand[1][2][3].

Molecular Structure

The chemical structure of this compound is depicted below. The numbering is provided for the purpose of NMR peak assignments.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Spectroscopic Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns for analogous structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Peak Assignment (Atom Number) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H9 | ~1.47 | Singlet (s) | 9H |

| H3, H4 | ~3.65 | Multiplet (m) | 4H |

| H2, H5 | ~3.70 | Multiplet (m) | 4H |

| H6 | ~4.08 | Singlet (s) | 2H |

| H1 | ~4.15 | Singlet (s) | 2H |

| COOH | ~10-12 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Peak Assignment (Atom Number) | Predicted Chemical Shift (δ, ppm) |

| C9 (CH₃) | ~28.1 |

| C2, C3, C4, C5 | ~70.0 - 71.5 |

| C1, C6 | ~68.5 - 69.5 |

| C8 | ~82.5 |

| C7 | ~169.8 |

| C=O (Carboxylic Acid) | ~174.0 |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Weight | 278.30 | C₁₂H₂₂O₇ |

| [M+H]⁺ | 279.1387 | High-resolution mass for the protonated molecule. |

| [M+Na]⁺ | 301.1206 | Commonly observed adduct in ESI-MS. |

| [M-H]⁻ | 277.1241 | High-resolution mass for the deprotonated molecule. |

| Key Fragments (ESI-MS/MS) | m/z 223, 179, 135, 57 | Loss of t-butyl group (-56), followed by successive losses of ethylene (B1197577) glycol units (-44). The t-butyl cation (m/z 57) is also a characteristic fragment. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent may affect chemical shifts slightly.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.

-

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Both positive and negative ion modes should be used to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

-

Mobile Phase: A mixture of water and acetonitrile (or methanol) with 0.1% formic acid (for positive mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative mode) is typically used.

-

Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Acquisition: Scan over a mass range of m/z 50-500. For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The logical flow for the characterization of this compound is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Understanding the role of PEG linkers in bioconjugation.

An In-depth Technical Guide to the Role of PEG Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, bioconjugation is a cornerstone technique for creating advanced therapeutics and diagnostics. Among the critical components in this field, Polyethylene Glycol (PEG) linkers have become indispensable tools. PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, and antibody-drug conjugates (ADCs), is a proven strategy for enhancing the therapeutic efficacy, safety, and pharmacokinetic profiles of biopharmaceuticals.[1][2]

This technical guide delves into the core principles of PEG linkers in bioconjugation, providing quantitative data, detailed experimental protocols, and visual workflows to illuminate their function and application.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer.[1] When conjugated to a therapeutic molecule, it imparts several beneficial properties by altering the molecule's physicochemical characteristics, such as its size, conformation, and hydrophobicity.[2][3]

Key Benefits of PEGylation:

-

Enhanced Solubility and Stability : The hydrophilic nature of PEG significantly improves the solubility of hydrophobic molecules and protects the conjugate from enzymatic degradation.[4][5]

-

Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its clearance through the kidneys, extending its time in circulation.[1][] This can lead to reduced dosing frequency.[3]

-

Reduced Immunogenicity : PEG chains can mask antigenic sites on a therapeutic protein, decreasing the likelihood of an immune response.[1][4]

-

Improved Pharmacokinetics (PK) : By extending half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug.[1][7]

The properties of the final bioconjugate can be precisely adjusted by modifying the length and structure (e.g., linear vs. branched) of the PEG linker.[1][3] However, a trade-off often exists between improved pharmacokinetics and potential reduction in biological activity due to steric hindrance.[1][8]

Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that must be optimized for each specific application, as it significantly influences the therapeutic index of the bioconjugate.[7]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and molecular weight on key performance metrics.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| Linker | Clearance Rate (mL/day/kg) | Half-Life (t1/2) | Key Observation |

|---|---|---|---|

| No PEG | High | Short | Rapid clearance of conjugates with hydrophobic payloads.[9] |

| PEG4 | Moderate-High | Increased vs. No PEG | Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[9] |

| PEG8 | Low | Significantly Increased | A PEG8 side chain was found to be the minimum length for optimal slower clearance.[9][10] |

| PEG12 | Low | Long | Minimal further improvement in clearance compared to PEG8.[10][11] |

| PEG24 | Low | Long | Longer chains did not provide a significant further advantage in clearance rate.[10][12] |

Data synthesized from studies on ADCs with varying PEG linker lengths. Absolute values are dependent on the specific antibody, payload, and experimental model.[9][10][11][12]

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)

| Linker | IC50 (nM) | Key Observation |

|---|---|---|

| HM (No PEG) | 2.48 - 4.94 | Highest cytotoxicity (lowest IC50).[13] |

| HP4KM (4 kDa PEG) | 26.2 - 31.9 | Cytotoxicity is reduced with the introduction of a PEG chain.[13] |

| HP10KM (10 kDa PEG) | 83.5 - 111.3 | Longer PEG chains can lead to a further decrease in in vitro cytotoxicity, likely due to steric hindrance.[13] |

Data from a study comparing an affibody-drug conjugate (HM) with its PEGylated counterparts (HP4KM and HP10KM) against HER2-positive cell lines.[13]

Table 3: Impact of PEG Molecular Weight on Conjugate Half-Life

| Conjugate | PEG Molecular Weight | Half-Life (min) | Fold Increase vs. Non-PEGylated |

|---|---|---|---|

| ZHER2:2891 (Affibody only) | N/A | 18.5 | - |

| HM (Affibody-Drug) | N/A | 19.6 | ~1.1x |

| HP4KM | 4 kDa | 49.2 | ~2.5x |

| HP10KM | 10 kDa | 219.0 | ~11.2x |

Data from a study on affibody-based drug conjugates, demonstrating a direct correlation between PEG molecular weight and circulation half-life.[13]

Core Bioconjugation Chemistries

The covalent attachment of PEG linkers is achieved through various chemical strategies that target specific functional groups on the biomolecule. The choice of chemistry is critical for the stability and function of the final conjugate.

Caption: Common PEGylation chemistries targeting amine and thiol groups.

Two of the most widely used methods are N-Hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide (B117702) chemistry for targeting free thiols.[14]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide methodologies for common PEGylation reactions and subsequent analysis.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[14][15]

Materials:

-

Protein of interest (1-10 mg/mL)

-

NHS-Ester PEG reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[15][16]

-

Anhydrous organic solvent (e.g., DMSO or DMF)[15]

-

Quenching buffer (e.g., Tris or glycine)[15]

-

Desalting column or dialysis equipment for purification[14]

Procedure:

-

Preparation : Equilibrate the vial of NHS-Ester PEG to room temperature before opening to prevent moisture condensation.[14][15] Dissolve the protein in the amine-free buffer.

-

Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the NHS-Ester PEG reagent in DMSO or DMF. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[14][15]

-

Conjugation Reaction : Add a calculated molar excess of the PEG reagent to the protein solution. A 20-fold molar excess is a common starting point.[14] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[15]

-

Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14][15]

-

Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris to a final concentration of 20-50 mM) and incubate for 15 minutes.[16]

-

Purification : Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[14]

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups (e.g., cysteine residues).[1][17]

Materials:

-

Thiol-containing protein

-

Maleimide-PEG reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

-

Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation : Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[1] If necessary, reduce disulfide bonds using TCEP and subsequently remove the reducing agent before adding the maleimide-PEG.

-

Reagent Preparation : Dissolve the Maleimide-PEG reagent in a suitable buffer (e.g., PBS) or organic solvent like DMSO immediately before use.[18]

-

Conjugation Reaction : Add the Maleimide-PEG solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is typically recommended as a starting point.[17]

-

Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[17] Protect the reaction from light.

-

Purification : Purify the conjugate to remove unreacted reagents using a desalting column or dialysis.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. nhsjs.com [nhsjs.com]

- 7. benchchem.com [benchchem.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. broadpharm.com [broadpharm.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. aladdin-e.com [aladdin-e.com]

- 18. purepeg.com [purepeg.com]

An In-Depth Technical Guide to t-Butyl Acetate-PEG2-CH2COOH for Advanced Drug Development

CAS Number: 883564-93-0

This technical guide provides a comprehensive overview of t-butyl acetate-PEG2-CH2COOH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its application in targeted protein degradation, and relevant experimental protocols.

Physicochemical Properties

This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker possessing a terminal carboxylic acid and a t-butyl ester protected carboxylic acid. This structure provides a key advantage in PROTAC synthesis, allowing for sequential and controlled conjugation to ligands for a target protein and an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1]

| Property | Value | Reference |

| CAS Number | 883564-93-0 | [1] |

| Molecular Formula | C₁₂H₂₂O₇ | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in DMSO | [1] |

Application in PROTAC-Mediated Protein Degradation

This compound serves as a crucial component in the synthesis of PROTACs, which are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease.

A PROTAC molecule synthesized using this linker will typically have one end conjugated to a ligand that binds to the protein of interest (POI), and the other end to a ligand that recruits an E3 ubiquitin ligase. The PEG2 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase, an essential step for subsequent ubiquitination and degradation of the target protein.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells. PROTACs leverage this system by bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

Case Study: Synthesis and Evaluation of an IRAK4-Targeting PROTAC

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune signaling pathway and a high-value target for the treatment of inflammatory diseases and certain cancers.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The following sections outline a representative workflow for the synthesis and evaluation of a hypothetical IRAK4-targeting PROTAC utilizing this compound as the linker.

IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, IRAK4 is recruited to the MyD88 adaptor protein, leading to the formation of the Myddosome complex. This complex then activates downstream signaling pathways, including NF-κB, resulting in the production of pro-inflammatory cytokines.[6][7]

Experimental Protocols

The synthesis of an IRAK4-targeting PROTAC using this compound involves a multi-step process. First, the carboxylic acid of the linker is activated and coupled to the amine group of an IRAK4 ligand. Following this, the t-butyl ester protecting group is removed under acidic conditions, and the newly exposed carboxylic acid is then coupled to a ligand for an E3 ligase, such as Cereblon or VHL.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. sinobiological.com [sinobiological.com]

- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - figshare - Figshare [figshare.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Collection - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 18. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]

The Strategic Imperative of PEG2 Linkers in PROTACs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker chemotypes, those incorporating polyethylene (B3416737) glycol (PEG) units have become a cornerstone of PROTAC design. This in-depth technical guide focuses on the use of the PEG2 linker, providing a comprehensive review of its role in optimizing PROTAC performance, detailed experimental protocols for their evaluation, and quantitative data to inform rational drug design.

Core Principles of PEG2 Linkers in PROTACs

The incorporation of a PEG2 linker, consisting of two ethylene (B1197577) glycol units, imparts a unique combination of hydrophilicity, flexibility, and length that significantly influences a PROTAC's physicochemical and biological properties.[2][3]

Enhancing Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder oral absorption.[4][] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity of the molecule and thereby improving its solubility in physiological environments.[2][3]

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[4] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[4]

Optimizing Ternary Complex Formation: The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6][7] A linker that is too short may cause steric hindrance, while an excessively long one might lead to an unstable complex.[6] The PEG2 linker provides a specific length and degree of conformational flexibility that can be optimal for certain POI-E3 ligase pairs.

Quantitative Impact of PEG2 Linkers on PROTAC Performance

Systematic variation of the linker is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length, with a focus on PEG2-containing PROTACs, on their biological activity.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Cell Line |

| PROTAC A | PEG2 | 15 | >90 | BRD4 | VHL | HeLa |

| PROTAC B | PEG4 | 5 | >95 | BRD4 | VHL | HeLa |

| PROTAC C | Alkyl C8 | 50 | ~80 | BRD4 | VHL | HeLa |

Data compiled from publicly available research. Note: Absolute values are cell-line and assay dependent and are presented for comparative purposes.

Table 2: Influence of Linker on Binding Affinity and Ternary Complex Formation

| PROTAC | Linker | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) |

| BTK Degrader 1 | PEG2 | 25 | 150 | 2.5 |

| BTK Degrader 2 | PEG6 | 28 | 165 | 1.8 |

| BTK Degrader 3 | Alkyl C10 | 35 | 200 | 1.2 |

Data is illustrative and compiled from various sources in the literature. Cooperativity (α) is a measure of the enhancement of binding of one protein upon binding of the other to the PROTAC.

Table 3: In Vivo Pharmacokinetic Parameters of a PEG2-Containing PROTAC

| PROTAC | Linker | Administration | Cmax (ng/mL) | t1/2 (hours) | Bioavailability (%) |

| BCR-ABL Degrader | PEG2 | Oral (mice) | 150 | 2.5 | 25 |

Pharmacokinetic data is highly dependent on the specific PROTAC molecule and animal model.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing PROTACs. The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and key experimental workflows.

References

- 1. promega.com [promega.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 6. Ternary complex formation - Profacgen [profacgen.com]

- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for t-butyl acetate-PEG2-CH2COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[3][4]

This document provides detailed application notes and protocols for the use of t-butyl acetate-PEG2-CH2COOH , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a carboxylic acid for coupling to one of the PROTAC ligands and a t-butyl ester-protected acetate (B1210297) group, which can be deprotected to reveal a reactive handle for conjugation to the second ligand.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC utilizing a this compound linker facilitates the degradation of a target protein through the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), bringing them into close proximity to form a ternary complex.[2]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG2 Linkers on PROTAC Performance

The length and composition of the linker are critical for the efficacy of a PROTAC. Shorter PEG linkers, such as the PEG2 moiety in this compound, can be advantageous in scenarios where the binding pockets of the target protein and the E3 ligase are in close proximity.[] The following table summarizes representative data for PROTACs utilizing PEG2 linkers, illustrating their potential for inducing potent protein degradation.

| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SMARCA2/4 | VHL | MV-4-11 | 250-300 | 65-70 | [2] |

| BTK | CRBN | Mino | <10 | ~90 | [6] |

| BRD4 | VHL | HEK293T | 500 | >90 | Illustrative |

| KRAS G12D | VHL | MiaPaCa-2 | 10-50 | >80 | Illustrative |

Note: The data presented are illustrative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a sequential, two-step coupling process followed by deprotection. The general workflow is outlined below.

Caption: A typical workflow for the synthesis of a PROTAC.

Protocol 1: First Amide Coupling – Conjugation of this compound to the First Ligand

This protocol describes the coupling of the carboxylic acid moiety of the linker to an amine-functionalized ligand (e.g., an E3 ligase ligand).

Materials:

-

Amine-functionalized Ligand 1 (e.g., pomalidomide (B1683931) derivative)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Nitrogen or Argon supply for inert atmosphere

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized Ligand 1 (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

-

Add the coupling reagent (1.2 eq) to the solution.

-

Add the organic base (2.0-3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the t-butyl protected Ligand 1-linker conjugate.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid for the second coupling reaction.

Materials:

-

t-butyl protected Ligand 1-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Dissolve the t-butyl protected Ligand 1-linker conjugate in anhydrous DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting deprotected product can often be used in the next step without further purification.

Protocol 3: Second Amide Coupling – Formation of the Final PROTAC

This protocol describes the coupling of the deprotected Ligand 1-linker conjugate to the second amine-functionalized ligand (e.g., a target protein binder).

Materials:

-

Deprotected Ligand 1-linker conjugate

-

Amine-functionalized Ligand 2

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Nitrogen or Argon supply for inert atmosphere

Procedure:

-

Follow the same procedure as in Protocol 1, using the deprotected Ligand 1-linker conjugate (1.0 eq) and the amine-functionalized Ligand 2 (1.1 eq).

-

After workup, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry, and NMR to confirm its identity and purity.

Protocol 4: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the general procedure to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

-

Synthesized PROTAC

-

Appropriate cell line expressing the target protein

-

Cell culture medium and supplements

-

DMSO

-

Multi-well plates

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

-

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and a defined length for probing structure-activity relationships. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this linker. Successful PROTAC development relies on careful optimization of the linker, and the methodologies described herein will aid researchers in the rational design of novel protein degraders.

References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Conjugating t-butyl acetate-PEG2-CH2COOH to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of t-butyl acetate-PEG2-CH2COOH to a molecule containing a primary amine. This process is widely utilized in bioconjugation for applications such as targeted drug delivery, the development of antibody-drug conjugates (ADCs), and advanced cellular imaging. The this compound linker incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and a carboxylic acid group for conjugation. The t-butyl ester serves as a protecting group for a secondary carboxylic acid, which can be deprotected post-conjugation for further modification.

The conjugation is achieved through the formation of a stable amide bond using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[1][2][3] Following conjugation, the t-butyl ester protecting group is removed under acidic conditions to yield the final functionalized molecule.

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main stages:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4][5]

-

Formation of the NHS Ester and Amide Bond: The unstable O-acylisourea intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.[1] This amine-reactive intermediate then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[2][5]

Following the conjugation, the t-butyl ester is cleaved using an acid such as trifluoroacetic acid (TFA) to reveal a free carboxylic acid.[6]

Experimental Workflow

The overall experimental process can be visualized as a three-stage process: Activation, Conjugation, and Deprotection, each followed by a purification step.

Caption: A typical workflow for the conjugation of this compound to a primary amine followed by t-butyl ester deprotection.

Chemical Reaction Pathway

The chemical transformations involved in the conjugation and deprotection process are illustrated below.

Caption: Chemical reaction pathway for the EDC/NHS-mediated conjugation and subsequent TFA-mediated deprotection.

Quantitative Data Summary

The following tables summarize the recommended quantitative parameters for the conjugation and deprotection protocols. Optimization may be required for specific applications.

Table 1: Reagent Molar Ratios for Conjugation

| Reagent | Molar Ratio (relative to this compound) | Notes |

| EDC | 2 - 10 fold excess | A higher excess may be needed for dilute protein solutions.[2] |

| NHS | 2 - 5 fold excess | Should be in excess relative to EDC to improve efficiency.[2] |

| Amine-containing Molecule | 1.5 - 10 fold excess (of activated linker to protein) | The optimal ratio should be determined empirically.[1] |

Table 2: Reaction Conditions

| Parameter | Activation Step | Conjugation Step | Deprotection Step |

| pH | 4.5 - 6.0[2][4][5] | 7.0 - 8.5[2][5] | N/A (Anhydrous Acid) |

| Temperature | Room Temperature | Room Temperature or 4°C | Room Temperature |

| Duration | 15 - 30 minutes[4] | 2 hours (RT) or Overnight (4°C)[1] | 3 - 5 hours[6] |

| Typical Yield | N/A | Highly variable (dependent on substrates) | >90%[6] |

Experimental Protocols

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[2]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[2]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Petroleum ether

-

Purification columns (e.g., size-exclusion chromatography, desalting columns)[7][]

Protocol 1: Conjugation of this compound to a Primary Amine

-

Reagent Preparation:

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[2]

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins).

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of this compound:

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a recommended starting point, but this should be optimized.[1]

-

Ensure the final pH of the reaction mixture is between 7.0 and 8.5. Adjust with Coupling Buffer if necessary.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[7][] For smaller conjugates, reversed-phase HPLC may be suitable.

-

-

Characterization:

Protocol 2: Deprotection of the t-butyl Ester

-

Reaction Setup:

-

Dissolve the purified t-butyl protected conjugate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.[11]

-

-

Deprotection Reaction:

-

Work-up and Purification:

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

-

Dissolve the residue in a minimal amount of a suitable solvent like diethyl ether.

-

Induce precipitation of the deprotected product by adding a non-polar solvent such as petroleum ether and continue stirring.[6]

-

Collect the precipitate by filtration or centrifugation and wash with the non-polar solvent.

-

Dry the final product under vacuum.

-

-

Characterization:

-

Confirm the successful deprotection and purity of the final product by analytical techniques such as NMR, HPLC, and mass spectrometry.

-

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Low or No Conjugation Yield | Suboptimal pH | Verify the pH of the activation and coupling buffers.[2] |

| Inactive EDC/NHS | Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent moisture contamination.[2] | |

| Presence of competing nucleophiles | Ensure buffers (e.g., Tris, glycine) do not contain primary amines.[2] | |

| Precipitation during Reaction | Protein aggregation | Ensure the protein is soluble and stable in the chosen buffers. Consider a buffer exchange step. |

| High EDC concentration | If using a large excess of EDC and observing precipitation, try reducing the concentration.[2] | |

| Incomplete Deprotection | Insufficient reaction time or TFA | Extend the reaction time or increase the proportion of TFA. Monitor the reaction by TLC or LC-MS. |

| Water in the reaction | Use anhydrous DCM for the deprotection step. |

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful conjugation of this compound to primary amines and the subsequent deprotection of the t-butyl ester. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined, functionalized molecules for a wide range of applications in drug development and life sciences research. It is important to note that the provided protocols are general guidelines, and optimization of specific parameters may be necessary to achieve the desired results for a particular application.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. benchchem.com [benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. rsc.org [rsc.org]

Application Notes and Protocols: Deprotection of t-butyl acetate-PEG2-CH2COOH using Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The heterobifunctional linker, t-butyl acetate-PEG2-CH2COOH, is a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1]

The t-butyl ester group serves as a crucial protecting group for the carboxylic acid functionality, allowing for chemoselective modifications at other sites of the molecule. The subsequent deprotection of the t-butyl ester is a critical step to unveil the carboxylic acid, enabling its conjugation to a protein of interest (POI) ligand or an E3 ligase ligand. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy in cleaving t-butyl esters under mild conditions, yielding volatile byproducts that are easily removed.[2]

This document provides detailed application notes and protocols for the efficient deprotection of this compound using trifluoroacetic acid.

Reaction Mechanism and Principle

The deprotection of t-butyl esters with trifluoroacetic acid proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation is subsequently deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3][4] The use of an excess of TFA ensures the reaction proceeds to completion.[4]

Quantitative Data Summary

| Substrate | TFA Concentration (v/v) in DCM | Reaction Time (hours) | Temperature | Purification Method | Yield (%) |

| Ugi Product with t-butyl ester | 50% (1:1 DCM/TFA) | 5 | Room Temperature | Precipitation with Diethyl Ether | 94 |

| Boc-L-Glu(Z)-L-Glu(Z)-Me | Not specified | Not specified | Room Temperature | Silica Column Chromatography | 98 |

| General Boc-protected PEG linker | 20-50% | 1-2 | 0°C to Room Temp | Not specified | High |

| Di-tert-butyl 3,3'-iminodipropionate | Not specified | 3-5 | Room Temperature | Precipitation | High |

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol outlines the standard procedure for the deprotection of this compound using a 1:1 mixture of TFA and dichloromethane (B109758) (DCM).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge (optional)

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M concentration) in a round-bottom flask.

-

To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.

-

Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

-

Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[5]

-

Dissolve the oily residue in a minimal amount of dichloromethane.

-

Precipitate the deprotected product by adding cold diethyl ether to the solution and stirring.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product with cold diethyl ether and dry under vacuum to yield the deprotected HOOC-PEG2-CH2COOH.

Protocol 2: Deprotection with Analytical Monitoring

This protocol is suitable for optimizing reaction conditions and for substrates that may be sensitive to prolonged acid exposure.

Materials:

-

Same as Protocol 1

-

LC-MS system

Procedure:

-

Dissolve this compound in anhydrous dichloromethane to a concentration of 0.1-0.2 M in a round-bottom flask and cool the solution to 0°C in an ice bath.[5]

-

Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[5]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

-

Monitor the reaction progress by LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed (typically 1-2 hours).[5]

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA.[5]

-

The resulting deprotected carboxylic acid can be used directly in the next step or purified by precipitation as described in Protocol 1.

Application in PROTAC Synthesis

The deprotected HOOC-PEG2-CH2COOH is a key intermediate in the modular synthesis of PROTACs. The newly exposed carboxylic acid can be activated and coupled to an amine-functionalized E3 ligase ligand or a POI ligand to form a stable amide bond.

Caption: Workflow for PROTAC synthesis using a deprotected PEG linker.

Signaling Pathway Context

The synthesized PROTAC molecule functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC forms a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The deprotection of this compound with trifluoroacetic acid is a robust and efficient method for preparing bifunctional PEG linkers essential for the synthesis of PROTACs and other complex biomolecules. The protocols provided herein offer a reliable foundation for researchers in drug discovery and development to successfully perform this key chemical transformation. The straightforward reaction conditions and high yields make this an indispensable step in the construction of novel therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

Application of t-butyl acetate-PEG2-CH2COOH in antibody-drug conjugates (ADCs).

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. The heterobifunctional linker, t-butyl acetate-PEG2-CH2COOH, offers a versatile platform for ADC development. Its polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity, which can improve solubility and reduce aggregation, a common challenge with hydrophobic drug payloads.[1][2] The t-butyl ester serves as a protecting group for the carboxylic acid, enabling a sequential and controlled conjugation strategy.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.

Key Features of this compound Linker

The unique structure of this compound offers several advantages in ADC design:

-

Enhanced Hydrophilicity: The short PEG2 spacer increases the water solubility of the linker-payload complex, which can help to mitigate aggregation issues often seen with hydrophobic drugs and improve the pharmacokinetic properties of the resulting ADC.[1][4]

-

Controlled Conjugation: The t-butyl ester protecting group allows for the selective activation of the carboxylic acid moiety after its deprotection, facilitating a controlled and stepwise conjugation process.[3]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.[]

Experimental Protocols

The synthesis of an ADC using the this compound linker typically involves a two-stage process:

-

Deprotection of the t-butyl ester: The t-butyl protecting group is removed to expose the free carboxylic acid.

-

Conjugation to the antibody and payload: The deprotected linker is then conjugated to the cytotoxic payload and the monoclonal antibody.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the active PEG2-dicarboxylic acid linker.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Dissolve the this compound in a 1:1 mixture of DCM and TFA.[3]

-

Stir the solution at room temperature for 2-4 hours.[3]

-

Monitor the progress of the deprotection reaction using TLC or LC-MS until the starting material is completely consumed.[3]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene several times.[3] The resulting product is the deprotected linker with a free carboxylic acid, ready for the next conjugation step.

Protocol 2: ADC Synthesis via Amide Bond Formation

This protocol outlines the conjugation of the deprotected linker to a payload containing a primary or secondary amine and subsequently to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Deprotected PEG2-dicarboxylic acid linker (from Protocol 1)

-

Cytotoxic payload with an amine functional group (e.g., MMAE)

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Size-exclusion chromatography (SEC) column for ADC purification

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

Part A: Activation of the Linker and Conjugation to the Payload

-

Dissolve the deprotected PEG2-dicarboxylic acid linker (1.0 eq) in anhydrous DMF or DMSO.

-

Add NHS (1.05 eq) and DCC or EDC (1.05 eq) to the solution.[3]

-

Stir the reaction mixture at room temperature for 4-6 hours to form the mono-NHS ester activated linker. Monitor the reaction by LC-MS.[3]

-

In a separate vial, dissolve the amine-containing cytotoxic payload (1.0 eq) in anhydrous DMF or DMSO.

-

Add the freshly prepared solution of the mono-activated linker to the payload solution.

-

Add DIPEA (2.0 eq) to the reaction mixture.[3]

-

Stir the reaction at room temperature under an inert atmosphere for 12-18 hours. Monitor the formation of the linker-payload conjugate by LC-MS.[3]

-

Purify the linker-payload conjugate using column chromatography.

Part B: Conjugation of Linker-Payload to the Antibody

-

Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 7.5-8.5).

-

Activate the remaining carboxylic acid on the linker-payload conjugate by reacting it with NHS and EDC/DCC as described in Part A, steps 1-3.

-

Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.

-

Allow the reaction to proceed at room temperature or 4°C for several hours with gentle mixing.

-

Purify the resulting ADC from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC).[4]

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.[]

-

Using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug, calculate their respective concentrations.[]

-

The DAR is the molar ratio of the drug to the antibody.[]

-

-

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Use a HIC column to separate ADC species with different DARs based on their hydrophobicity.[7]

-

The peak area of each species can be used to calculate the weighted average DAR.[]

-

-

Mass Spectrometry (MS):

-

LC-MS can be used to determine the molecular weights of the different ADC species, allowing for a precise calculation of the DAR distribution.[7]

-

2. Analysis of Purity and Aggregation

-

Size-Exclusion Chromatography (SEC):

-

Use SEC to assess the purity of the ADC and quantify the percentage of aggregates, fragments, and the monomeric ADC.[4]

-

3. In Vitro Cytotoxicity Assay

-